molecular formula C30H34N4O3S B2798873 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile CAS No. 340817-99-4

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile

Número de catálogo: B2798873
Número CAS: 340817-99-4
Peso molecular: 530.69
Clave InChI: FJULZZOKYLUYTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile is a useful research compound. Its molecular formula is C30H34N4O3S and its molecular weight is 530.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile (CAS No. 340817-99-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C30H34N4O3S
  • Molecular Weight : 530.68 g/mol
  • CAS Number : 340817-99-4

Structural Characteristics

The compound features an adamantyl group, which is known for its ability to enhance lipophilicity and potentially improve bioavailability. The presence of functional groups such as sulfanyl and amino groups suggests possible interactions with biological targets.

Pharmacological Profile

  • Hypobetalipoproteinemic Activity :
    • Related compounds have shown efficacy in reducing plasma levels of apolipoprotein B, indicating potential use in managing dyslipidemia. Studies suggest that modifications in the molecular structure can enhance hypobetalipoproteinemic effects .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their ability to inhibit fungal growth by targeting cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol synthesis in fungi. This mechanism is relevant for antifungal drug development .
  • Cytotoxicity :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in lipid metabolism and fungal growth.
  • Receptor Modulation : The molecular structure suggests potential interactions with various receptors, influencing cellular signaling pathways.

Case Study 1: Hypobetalipoproteinemic Agents

A study on related compounds demonstrated that structural modifications could significantly enhance their potency as hypobetalipoproteinemic agents. The introduction of sulfur in place of oxygen was noted to maintain or increase activity, indicating the importance of functional group positioning in drug design .

Case Study 2: Antifungal Activity

Research involving the evaluation of antifungal agents highlighted the role of specific molecular configurations in binding affinity to CYP51 enzymes. The compound's structural features suggest it could be a candidate for further development as an antifungal agent due to its potential to disrupt ergosterol biosynthesis .

Summary of Findings

PropertyFinding
Hypobetalipoproteinemic ActivityEffective in reducing apolipoprotein B levels
Antifungal ActivityPotential inhibitor of CYP51 enzymes
CytotoxicityExhibits activity against cancer cell lines

Propiedades

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-butoxy-3-methoxyphenyl)pyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S/c1-3-4-7-37-24-6-5-21(11-25(24)36-2)27-22(15-31)28(33)34-29(23(27)16-32)38-17-26(35)30-12-18-8-19(13-30)10-20(9-18)14-30/h5-6,11,18-20H,3-4,7-10,12-14,17H2,1-2H3,(H2,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULZZOKYLUYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C34CC5CC(C3)CC(C5)C4)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.